Nalfurafine

描述

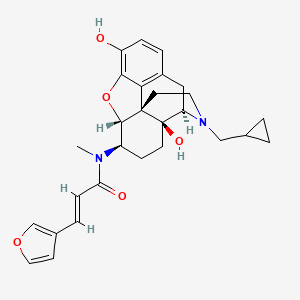

纳尔芬拉明是一种合成的化合物,作为κ-阿片受体的选择性激动剂。 它主要用作抗瘙痒剂,并在日本以“Remitch”的品牌名称销售,用于治疗接受血液透析的慢性肾脏病患者的尿毒症瘙痒症 。 纳尔芬拉明源自阿片类拮抗剂纳洛酮的结构修饰,于1998年首次被合成和表征 。

准备方法

合成路线和反应条件

纳尔芬拉明是从纳洛酮开始,通过一系列化学反应合成。关键步骤包括引入环丙基甲基和形成呋喃丙烯酰胺部分。合成路线包括以下步骤:

纳洛酮的还原: 纳洛酮被还原成相应的醇。

环丙基甲基化: 然后将醇与环丙基甲基溴反应,引入环丙基甲基。

呋喃丙烯酰胺的形成: 然后将中间体与呋喃丙烯酰胺反应,形成最终产物,纳尔芬拉明。

工业生产方法

纳尔芬拉明的工业生产涉及扩大上述合成路线的规模。该过程针对产量和纯度进行了优化,并严格控制反应条件,如温度、压力和 pH 值。 最终产物采用结晶和色谱等技术进行纯化,以确保高纯度和质量 。

化学反应分析

反应类型

纳尔芬拉明经历几种类型的化学反应,包括:

氧化: 纳尔芬拉明可以被氧化形成各种氧化产物。

还原: 纳尔芬拉明的还原会导致还原衍生物的形成。

常用试剂和条件

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。

形成的主要产物

这些反应形成的主要产物包括纳尔芬拉明的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的药理特性,并且经常因其潜在的治疗应用而被研究 。

科学研究应用

Treatment of Pruritus

Clinical Efficacy in Hemodialysis Patients

Nalfurafine hydrochloride has been clinically approved in Japan for the treatment of resistant pruritus in patients undergoing hemodialysis. A pivotal study demonstrated that intravenous administration significantly reduced itching intensity among 144 patients, with marked improvements observed in visual analogue scale (VAS) scores . Further trials indicated that oral formulations also effectively alleviate pruritus, with a recent randomized controlled trial showing a mean VAS decrease of 11.37 mm in patients receiving 5 µg doses compared to placebo .

Chronic Liver Disease

this compound has also shown promise in treating pruritus associated with chronic liver disease. A study involving 326 patients reported significant reductions in itching severity, with VAS scores improving from 70 mm to 30 mm after 12 weeks of treatment . The findings suggest that shorter periods of suffering from pruritus correlate with better treatment outcomes.

Pain Management

Adjunct Therapy for Pain Relief

Research indicates that this compound may serve as an adjunct therapy for pain management due to its unique pharmacological profile. Unlike typical kappa-opioid receptor agonists, which often cause significant side effects such as dysphoria and sedation, this compound exhibits analgesic properties without these adverse effects at therapeutic doses . This characteristic positions this compound as a potential candidate for combination therapy with mu-opioid receptor ligands to enhance pain relief while minimizing side effects.

Substance Use Disorders

Opioid Use Disorder

this compound's role in opioid use disorder is under investigation due to its action on the kappa-opioid receptor, which may help mitigate withdrawal symptoms and cravings associated with opioid dependence. Preliminary studies suggest that it could be beneficial as part of a treatment regimen aimed at reducing opioid use and preventing relapse . Its unique mechanism may offer a new avenue for therapy, especially considering the limitations of current treatments such as methadone or buprenorphine.

Alcohol Use Disorder

Similar to its potential application in opioid dependence, this compound is being explored for its effects on alcohol use disorder. The compound's ability to modulate kappa-opioid receptors may help reduce alcohol cravings and consumption, although more extensive clinical trials are needed to establish its efficacy in this area .

Clinical Trials Overview

Preclinical Studies

Preclinical studies have elucidated this compound's pharmacological properties, highlighting its anti-pruritic and analgesic effects while demonstrating a favorable side-effect profile compared to traditional kappa-opioid receptor agonists. These studies indicate that this compound can produce therapeutic effects without inducing significant motor impairment or aversion behaviors typically associated with other kappa-opioid receptor agonists .

作用机制

纳尔芬拉明通过选择性激活κ-阿片受体发挥作用。这种激活会导致神经递质释放的抑制和疼痛和瘙痒途径的调节。所涉及的分子靶点包括κ-阿片受体和相关信号通路,如 G 蛋白偶联受体信号通路。 纳尔芬拉明独特的作用机制使其能够提供抗瘙痒和止痛作用,而不会产生与其他阿片受体激动剂相关的典型副作用 。

相似化合物的比较

纳尔芬拉明在κ-阿片受体激动剂中是独一无二的,因为它具有很高的选择性和效力。类似的化合物包括:

U50,488H: 另一种κ-阿片受体激动剂,但具有不同的药理特性和副作用。

萨尔维诺林 A: 一种天然存在的κ-阿片受体激动剂,具有致幻作用。

纳布芬: 一种混合激动剂-拮抗剂,同时作用于κ和μ阿片受体。

生物活性

Nalfurafine hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile and therapeutic potential, particularly in treating refractory pruritus associated with chronic conditions like end-stage renal disease and liver disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and safety profile.

This compound primarily acts as an agonist at the KOR, which is part of the opioid receptor family. Unlike other opioid receptors, KOR activation has been associated with antipruritic effects without the typical side effects of mu-opioid receptor agonists, such as respiratory depression and addiction.

Key Findings:

- This compound exhibits high affinity for KOR with a bias toward G protein signaling pathways over arrestin pathways, which is significant for its therapeutic effects and reduced side effects compared to traditional opioids .

- In vitro studies have shown that this compound effectively reduces intracellular cAMP levels, indicating its role in modulating cellular signaling through KOR activation .

1. Refractory Pruritus in Hemodialysis Patients

A pivotal Phase III clinical trial evaluated this compound's efficacy in 337 hemodialysis patients suffering from refractory pruritus. The results demonstrated significant reductions in itch intensity compared to placebo groups:

| Group | Mean VAS Decrease (mm) | Statistical Significance |

|---|---|---|

| This compound 5 μg | 11.37 | p = 0.041 |

| This compound 2.5 μg | 8.81 | Not statistically significant |

| Placebo | Baseline | - |

The study concluded that this compound is effective and well-tolerated in managing pruritus resistant to conventional treatments .

2. Chronic Liver Disease

Another study focused on patients with chronic liver disease experiencing severe pruritus. In a randomized controlled trial involving 318 subjects:

| Group | Mean VAS Change at Week 4 (mm) | Statistical Significance |

|---|---|---|

| This compound 5 μg | 27.46 | p = 0.0056 |

| This compound 2.5 μg | 28.56 | p = 0.0022 |

| Placebo | 19.25 | - |

Results indicated that this compound significantly improved pruritus scores compared to placebo, reinforcing its role in managing chronic itching conditions .

Safety Profile

This compound's safety profile is notable for its low incidence of adverse drug reactions (ADRs). Common ADRs include insomnia and mild gastrointestinal disturbances, which are generally manageable:

| Adverse Reaction | Incidence (%) |

|---|---|

| Insomnia | 21 |

| Pollakiuria | Mild |

| Constipation | Mild |

Long-term studies have shown that this compound maintains efficacy without significant toxicity over extended periods .

Case Studies and Research Findings

Several case studies further illustrate the effectiveness of this compound:

- A long-term follow-up study reported that pruritus completely resolved in a subset of patients after prolonged this compound treatment, with sustained improvements observed up to 20 weeks post-treatment .

- In preclinical studies, this compound displayed potential as a combination therapy with mu-opioid receptor ligands for pain management, suggesting broader applications beyond itch relief .

属性

IUPAC Name |

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZZHZMWIXFATA-UEZBDDGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905119 | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152657-84-6 | |

| Record name | Nalfurafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalfurafine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalfurafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALFURAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。